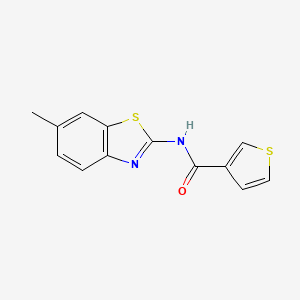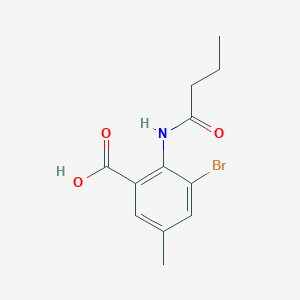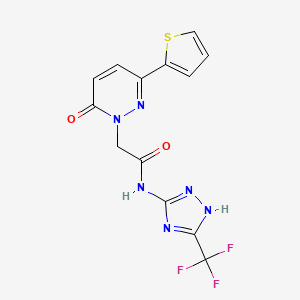
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. Benzothiazole is a bicyclic structure containing both benzene and thiazole rings, while thiophene is a five-membered ring containing sulfur. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the condensation of 6-methyl-2-aminobenzothiazole with thiophene-3-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution on the benzothiazole ring can introduce functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 6-chlorobenzothiazole
- 2-methylbenzothiazole
Uniqueness
What sets N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide apart from these similar compounds is the presence of the thiophene ring. This additional heterocyclic ring imparts unique electronic and steric properties, enhancing its reactivity and biological activity. The combination of benzothiazole and thiophene moieties in a single molecule allows for diverse chemical modifications and a broad range of applications .
Properties
Molecular Formula |
C13H10N2OS2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H10N2OS2/c1-8-2-3-10-11(6-8)18-13(14-10)15-12(16)9-4-5-17-7-9/h2-7H,1H3,(H,14,15,16) |
InChI Key |
JHPSORUXNQTLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12170103.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B12170115.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12170118.png)
![N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12170125.png)

![4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12170133.png)

![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12170147.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12170156.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170163.png)
![1-(4-Ethylpiperazin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol](/img/structure/B12170180.png)

